6-Fluoro-1-azaspiro[3.3]heptane
CAS No.:
Cat. No.: VC17438720
Molecular Formula: C6H10FN
Molecular Weight: 115.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H10FN |
|---|---|
| Molecular Weight | 115.15 g/mol |
| IUPAC Name | 6-fluoro-1-azaspiro[3.3]heptane |
| Standard InChI | InChI=1S/C6H10FN/c7-5-3-6(4-5)1-2-8-6/h5,8H,1-4H2 |
| Standard InChI Key | RZJRVBONAFLXTM-UHFFFAOYSA-N |
| Canonical SMILES | C1CNC12CC(C2)F |
Introduction
Structural and Electronic Characteristics of 6-Fluoro-1-azaspiro[3.3]heptane
Molecular Architecture
The spiro[3.3]heptane core consists of two rings—a four-membered azetidine and a three-membered carbocyclic ring—connected at a single bridging carbon atom. The fluorine atom at the 6-position introduces steric and electronic perturbations, influencing conformational dynamics and intermolecular interactions. Computational studies on similar spirocyclic amines suggest that the fluorine substituent preferentially occupies an equatorial position to minimize steric strain, thereby stabilizing the chair-like conformation of the azetidine ring .
Spectroscopic Signatures
While experimental NMR data for 6-fluoro-1-azaspiro[3.3]heptane are unavailable, comparisons to structurally related compounds provide predictive insights. For instance, the NMR spectrum of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane ( ) reveals distinct resonances for the spirocyclic protons at δ 4.72 (s, 4H) and δ 4.35 (s, 4H) . The fluorine atom in 6-fluoro-1-azaspiro[3.3]heptane would likely deshield adjacent protons, causing upfield shifts in and NMR spectra.
Synthetic Strategies for 6-Fluoro-1-azaspiro[3.3]heptane
Ring-Forming Alkylation Reactions
A validated approach to spiro[3.3]heptane systems involves the alkylation of amines with bifunctional electrophiles. In the synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane ( ), 2-fluoro-4-nitroaniline undergoes hydroxide-mediated cyclization with 3,3-bis(bromomethyl)oxetane (BBMO) in sulfolane at 80°C, achieving an 87% isolated yield . Adapting this method, 6-fluoro-1-azaspiro[3.3]heptane could be synthesized via the alkylation of a fluorinated amine precursor with a suitable dihalogenated reagent.
Table 1: Hypothetical Optimization of Alkylation Conditions for 6-Fluoro-1-azaspiro[3.3]heptane
| Entry | Electrophile | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 1,3-Dibromopropane | NaOH (2.5 eq) | Sulfolane | 80 | 65 |
| 2 | 1,3-Diiodopropane | KOH (3.0 eq) | DMF | 100 | 72 |
| 3 | BBMO | NaOH (2.0 eq) | Toluene | 60 | 58 |
Hypothetical data inferred from .
Fluorination Techniques
Late-stage fluorination via deoxyfluorination agents such as DAST (diethylaminosulfur trifluoride) or XtalFluor-E could introduce the fluorine substituent. For example, fluorinated piperidine analogues have been synthesized using Selectfluor under mild conditions . Applying this to a spirocyclic precursor, such as 1-azaspiro[3.3]heptan-6-ol, might yield the target compound.
Physicochemical Properties and Stability
Solubility and Lipophilicity
The fluorine atom enhances lipophilicity (), potentially improving blood-brain barrier permeability. Comparative studies on fluorinated vs. non-fluorinated spirocycles indicate a increase of 0.5–1.0 units due to fluorine’s hydrophobic character .
Thermal Stability
Spirocyclic amines generally exhibit high thermal stability, with decomposition temperatures exceeding 200°C. The electron-withdrawing fluorine substituent may further stabilize the molecule against oxidative degradation .
Applications in Medicinal Chemistry
Drug Candidate Intermediate
Spiro[3.3]heptane derivatives are prized in drug discovery for their rigid, three-dimensional structures, which improve target selectivity. The fluorinated variant could serve as a bioisostere for piperidine or pyrrolidine moieties in kinase inhibitors or GPCR-targeted therapies .
Metabolic Stability
Fluorine’s inductive effects reduce metabolic oxidation of adjacent C-H bonds, prolonging half-life in vivo. This property is critical for optimizing pharmacokinetic profiles in CNS-active agents .
Challenges and Future Directions
Synthetic Scalability
Large-scale production faces hurdles in diastereoselective fluorination and purification. Continuous-flow reactors and phase-transfer catalysis, as demonstrated in BBMO synthesis , could mitigate these issues.
Biological Evaluation
In vitro assays assessing binding affinity and cytotoxicity are needed to validate therapeutic potential. Computational docking studies against targets like TBK1 or SARS-CoV-2 main protease could prioritize experimental efforts.
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